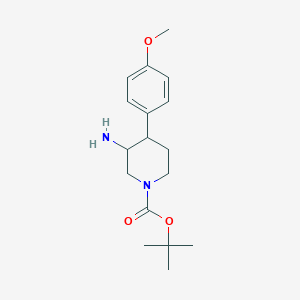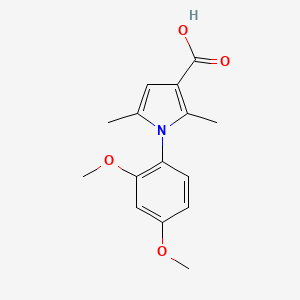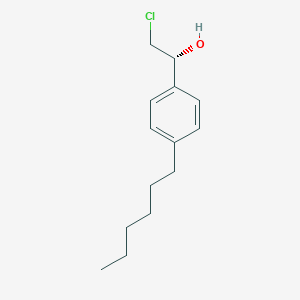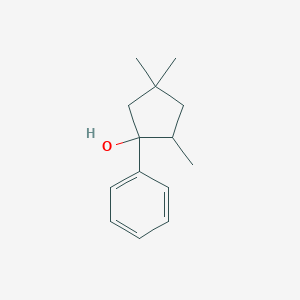
2,4,4-Trimethyl-1-phenylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-1-phenylcyclopentan-1-ol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by a cyclopentane ring substituted with a phenyl group and three methyl groups, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-1-phenylcyclopentan-1-ol can be achieved through various methods. One common approach involves the reaction of 2,4,4-trimethyl-1-pentanol with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Reaction with 2,4,4-Trimethyl-1-pentanol: The Grignard reagent is then added to 2,4,4-trimethyl-1-pentanol in an anhydrous environment, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4,4-Trimethyl-1-phenylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Nitro compounds, sulfonic acids, halogenated compounds
科学的研究の応用
2,4,4-Trimethyl-1-phenylcyclopentan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2,4,4-Trimethyl-1-phenylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
2,4,4-Trimethyl-1-phenylcyclopentan-1-ol can be compared with other similar compounds, such as:
1-Phenylcyclopentan-1-ol: Lacks the three methyl groups, resulting in different chemical and physical properties.
2,4,4-Trimethyl-1-pentanol: Lacks the phenyl group, leading to different reactivity and applications.
Cyclopentanol: A simpler structure with different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2,4,4-trimethyl-1-phenylcyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-9-13(2,3)10-14(11,15)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3 |
InChIキー |
YYUWBPZKBNMFIA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC1(C2=CC=CC=C2)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


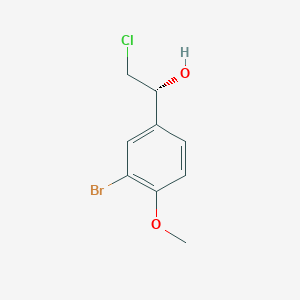
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)
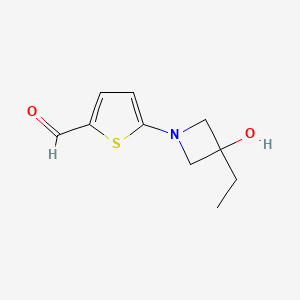

![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)

